2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid
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Overview
Description
“2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The compound also contains two methyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 177.86°C and a predicted boiling point of 448.31°C at 760 mmHg . The density is predicted to be 1.34 g/cm3 . The refractive index is predicted to be n 20D 1.69 . The compound has predicted pKa and pKb values of 3.15 and 7.03, respectively .Scientific Research Applications
Antibacterial Activity
Thieno[2,3-b]quinoline derivatives, closely related to 2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid, have been synthesized and shown to exhibit antibacterial activity. This suggests potential applications in developing new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).
Structural Studies for Helical Foldamers
Quinoline-derived oligoamide foldamers, structurally similar to the compound , have been studied for their helical structures. These studies are significant for understanding the molecular design and behavior of helical structures in various compounds (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are chemically related to the target compound, have shown cytotoxic activity against various cancer cell lines. This indicates potential applications in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Synthesis of Substituted Quinolines
Research on the synthesis of substituted quinolines, including thieno[2,3-b]quinolines, provides insights into the chemical properties and potential applications of these compounds in various fields, such as organic synthesis and material science (Kiran, Nandeshwarappa, Vaidya, & Mahadevan, 2007).
Fluorescent Properties
Studies on quinoline derivatives have demonstrated their potential as fluorescent probes. This suggests possible applications in imaging and diagnostic technologies (Bodke, Shankerrao, & Harishkumar, 2013).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-4,6-7H,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTACNXAPWZLEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2S1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic acid |
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